An In-depth Technical Guide to c-Met-IN-21: A Potent and Selective c-Met Inhibitor
An In-depth Technical Guide to c-Met-IN-21: A Potent and Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of c-Met-IN-21, a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted cancer therapy.
Chemical Structure and Properties
c-Met-IN-21, with the chemical formula C33H32F2N8O2, is a small molecule inhibitor belonging to a novel class of compounds designed to target the ATP-binding site of the c-Met kinase domain.[1][2] Its chemical structure is depicted below, and its key properties are summarized in the table.
Chemical Structure of c-Met-IN-21
Caption: A simplified representation of the c-Met-IN-21 chemical structure.
| Property | Value | Reference |
| Molecular Formula | C33H32F2N8O2 | [1][2] |
| Molecular Weight | 610.66 g/mol | [1][2] |
| CAS Number | 3025958-01-1 | [1][2][3][4][5] |
| SMILES String | O=C(N1CCN(CC1)C(C)C)CN2C(=O)CCC=3C=C(C=CC32)C4=NN5C(=NN=C5C(F)(F)C=6C=CC7=NC=CC=C7C6)C=C4 | [1] |
| InChI Key | Not available | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
c-Met-IN-21 is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 value of 0.45 nM in biochemical assays.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through overexpression, mutation, or amplification of the MET gene, is a key driver in the development and progression of various human cancers.
c-Met Signaling Pathway and Inhibition by c-Met-IN-21
Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-21.
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways ultimately regulate critical cellular processes that, when dysregulated, contribute to tumorigenesis and metastasis. c-Met-IN-21 exerts its anti-tumor effects by binding to the kinase domain of c-Met, thereby preventing its phosphorylation and subsequent activation, and blocking the downstream signaling events. This targeted inhibition leads to the suppression of tumor cell growth and survival.
Experimental Protocols
The following sections outline generalized experimental protocols for the evaluation of c-Met inhibitors like c-Met-IN-21. Specific details may need to be optimized for individual experimental setups.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Workflow for a Typical Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
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Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain and a suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr)4:1) are prepared in a kinase reaction buffer.
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Compound Dilution: c-Met-IN-21 is serially diluted in DMSO to generate a range of concentrations for IC50 determination.
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Reaction Setup: The c-Met enzyme is pre-incubated with the various concentrations of c-Met-IN-21 in a microplate.
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Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
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Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
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Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
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Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
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Luminescence-based assays: Using ADP-Glo™ Kinase Assay (Promega) which measures the amount of ADP produced.
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Fluorescence-based assays: Using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
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Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
This assay assesses the ability of c-Met-IN-21 to inhibit c-Met autophosphorylation in a cellular context.
Methodology:
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Cell Culture: A cancer cell line with known c-Met expression (e.g., MKN-45, SNU-5, or Hs746T) is cultured to sub-confluency.
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Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal levels of receptor phosphorylation.
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Inhibitor Treatment: Cells are pre-treated with various concentrations of c-Met-IN-21 for a defined time (e.g., 1-2 hours).
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Ligand Stimulation: Cells are stimulated with HGF to induce c-Met phosphorylation.
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Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
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Western Blotting or ELISA: The levels of phosphorylated c-Met (p-cMet) and total c-Met are determined by Western blotting using specific antibodies or by a sandwich ELISA.
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Data Analysis: The ratio of p-cMet to total c-Met is calculated for each treatment condition and normalized to the HGF-stimulated control to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of c-Met-IN-21 in a living organism.
Methodology:
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Tumor Cell Implantation: Human cancer cells overexpressing c-Met are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. c-Met-IN-21 is administered to the treatment group via an appropriate route (e.g., oral gavage) at a defined dose and schedule. The control group receives the vehicle.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
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Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Body weight and any signs of toxicity are also monitored throughout the study.
Conclusion
c-Met-IN-21 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. Its ability to effectively block the HGF/c-Met signaling pathway provides a strong rationale for its investigation as a potential therapeutic agent for the treatment of cancers driven by aberrant c-Met activity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of c-Met-IN-21 and other c-Met inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.
